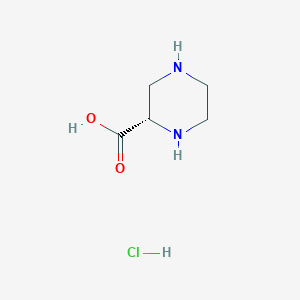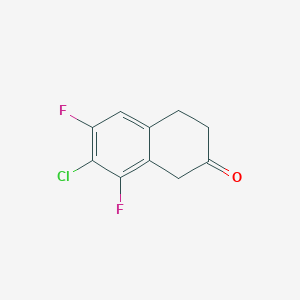![molecular formula C11H11BrO B13660001 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13660001.png)
8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine: is a chemical compound with the molecular formula C10H11BrO It is a member of the benzo[c]oxepine family, characterized by a bromine atom at the 8th position and a methylene group at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine typically involves the following steps:
Bromination: The introduction of a bromine atom at the 8th position of the benzo[c]oxepine ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride.
Formation of the Methylene Group: The methylene group at the 5th position can be introduced through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired methylene group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and Wittig reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It can be used in the synthesis of novel therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methylene group play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate specific signaling pathways, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine: Lacks the methylene group at the 5th position.
8-Bromo-2,3,4,5-tetrahydrobenzo[C]azepin-1-one: Contains a nitrogen atom in the ring structure.
Uniqueness: 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine is unique due to the presence of both the bromine atom and the methylene group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H11BrO |
|---|---|
Poids moléculaire |
239.11 g/mol |
Nom IUPAC |
8-bromo-5-methylidene-3,4-dihydro-1H-2-benzoxepine |
InChI |
InChI=1S/C11H11BrO/c1-8-4-5-13-7-9-6-10(12)2-3-11(8)9/h2-3,6H,1,4-5,7H2 |
Clé InChI |
CNYXZIVNGQZQKY-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCOCC2=C1C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13659920.png)
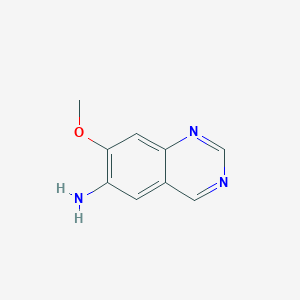
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde](/img/structure/B13659929.png)
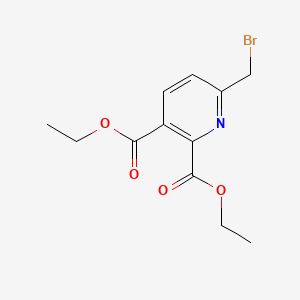
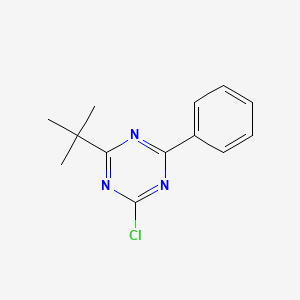
![2-Bromo-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13659938.png)
![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]-](/img/structure/B13659949.png)



![2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]](/img/structure/B13659997.png)
![2-Methylbenzo[d]thiazole-4-carboxamide](/img/structure/B13659998.png)
